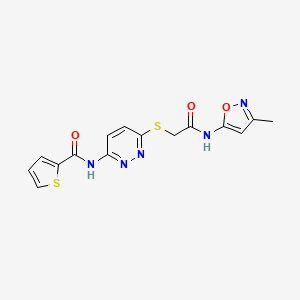

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

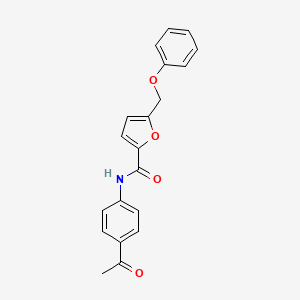

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3S2 and its molecular weight is 375.42. The purity is usually 95%.

BenchChem offers high-quality N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Development

Development of a Scalable Synthesis to VEGFR Inhibitor AG-28262

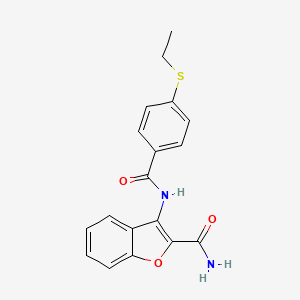

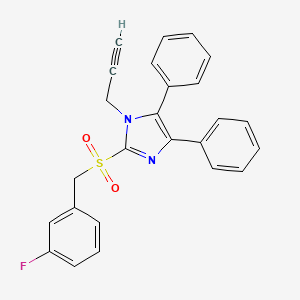

This paper details the scalable synthesis of a compound structurally related to VEGFR inhibitors, emphasizing the development of new routes for key components to facilitate large-scale manufacture. The process improvements include a two-step thiophenol alkylation/cyclization and a more scalable stepwise imidazole synthesis, demonstrating the compound's relevance in medicinal chemistry and drug development (R. Scott et al., 2006).

Novel Heterocyclic Derivatives

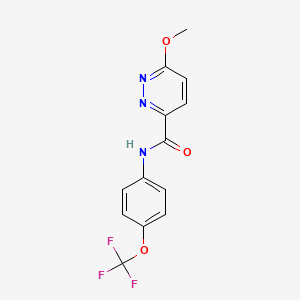

Facile Synthesis of Novel 7-Aminofuro- and 7-Aminothieno[2,3-d]pyridazin-4(5H)-one and 4-Aminophthalazin-1(2H)-ones

This research presents the synthesis of a novel class of compounds, showcasing the versatile applications of heterocyclic chemistry. The process involves converting ester functionalities connected to aromatic rings into acids, followed by several steps leading to various derivatives. Such compounds are crucial in the development of new pharmaceuticals and materials (Gani Koza et al., 2013).

Antitumor Applications

Antitumor Imidazotetrazines

This study outlines the synthesis and chemistry of a novel broad-spectrum antitumor agent. The findings highlight the compound's curative activity against specific leukemia strains, underlining the therapeutic potential of such chemical structures in cancer treatment (M. Stevens et al., 1984).

Chemical Modifications to Reduce Metabolism

Systematic Structure Modifications to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)

This paper discusses strategies to avoid AO-mediated oxidation in drug development. By altering the heterocycle or blocking the reactive site, the research offers insights into how chemical modifications can enhance the stability and efficacy of potential drugs (A. Linton et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting that this compound may also target proteins or pathways involved in fibrosis.

Mode of Action

Based on its structural similarity to other anti-fibrotic compounds, it can be hypothesized that it may interact with its targets to inhibit the processes leading to fibrosis .

Biochemical Pathways

Given its potential anti-fibrotic activity, it may affect pathways involved in the production and deposition of collagen, a key component of fibrotic tissue .

Result of Action

, similar compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro. This suggests that this compound may have similar effects, potentially making it a candidate for the development of novel anti-fibrotic drugs .

properties

IUPAC Name |

N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c1-9-7-13(23-20-9)17-12(21)8-25-14-5-4-11(18-19-14)16-15(22)10-3-2-6-24-10/h2-7H,8H2,1H3,(H,17,21)(H,16,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFIIJGFASRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)